molecular formula C17H18N2O4 B2560192 Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate CAS No. 955666-13-4

Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Cat. No. B2560192
CAS RN: 955666-13-4
M. Wt: 314.341
InChI Key: YDFDDXZTGIOMED-UHFFFAOYSA-N
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Description

The compound “Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate” is a complex organic molecule. It’s part of the furan platform chemicals, which are directly available from biomass .


Synthesis Analysis

The compound was synthesized via a one-pot multicomponent 1,3-dipolar cycloaddition reaction . Heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles resulted in the formation of a new series of heterocycles .


Molecular Structure Analysis

The structure of the compound was determined by IR, 1H NMR, 13C NMR, Mass spectrometry, and single crystal X-ray diffraction method . The compound crystallizes in the centrosymmetric monoclinic P2 1 /n space group. The crystal structure shows the formation of a two-dimensional (2D) layered structure .


Chemical Reactions Analysis

The compound was formed diastereoselectively via 1,3-dipolar cycloaddition reaction . Furan platform chemicals (FPCs) like this compound can be economically synthesized from biomass .

Scientific Research Applications

Furan Platform Chemicals

Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, with its furan-2-carbonyl group, could potentially be used in the manufacture of these FPCs .

Synthesis of Complex Molecules

The compound was synthesized via a one-pot multicomponent 1,3-dipolar cycloaddition reaction . This method is advantageous due to its high atom economy and reduced reaction times . Therefore, it could be used in the synthesis of complex molecules.

Crystal Structure Studies

The crystal structure of the compound was determined using IR, 1H NMR, 13C NMR, Mass spectrometry, and single crystal X-ray diffraction method . This could be useful in studies related to crystallography and material science .

Anti-Mycobacterial Activity

In silico docking studies showed that the compound has good activity against the proteins of mycobacterium tuberculosis . This suggests potential applications in the development of anti-mycobacterial drugs .

Anti-Bacterial Activity

The compound also showed good activity against bacterial proteins . This indicates its potential use in the development of new antibacterial agents .

Anti-Cancer Activity

The compound showed moderate activity against cancer proteins . This suggests that it could be explored further for potential anti-cancer applications .

Synthesis of Carbamothioyl-Furan-2-Carboxamides

Furan-2-carbonyl chloride, a compound similar to Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, has been used in the synthesis of different substituted carbamothioyl-furan-2-carboxamides . This suggests potential applications in synthetic chemistry .

Mechanism of Action

In silico docking studies were carried out to evaluate anti-mycobacterial, anti-microbial, and anti-cancer activities using corresponding proteins . The compound showed good activity against the proteins of mycobacterium tuberculosis and bacterial proteins, and moderate activity against cancer protein .

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the compound for detailed safety information .

Future Directions

The compound is part of the furan platform chemicals, which are gaining interest due to their potential applications in various fields. The switch from traditional resources such as crude oil to biomass requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . This presents a promising future direction for the development and application of these compounds .

properties

IUPAC Name

ethyl N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-2-22-17(21)18-14-6-5-12-7-8-19(11-13(12)10-14)16(20)15-4-3-9-23-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFDDXZTGIOMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

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